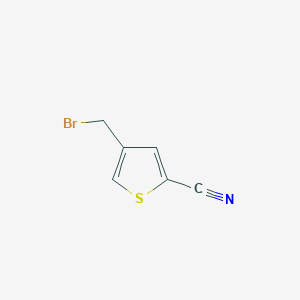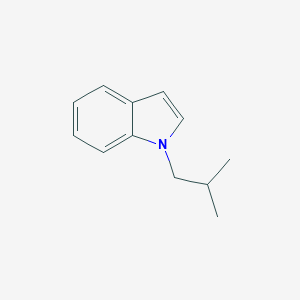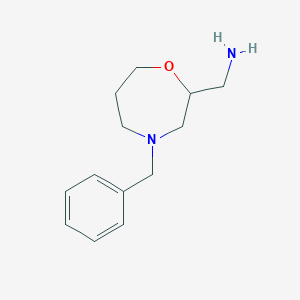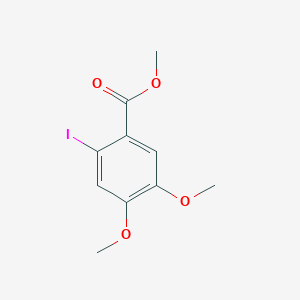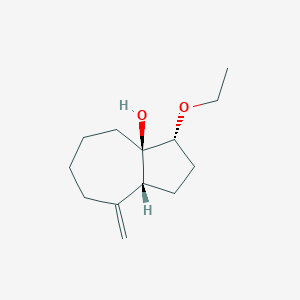
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) is a naturally occurring compound that has been studied for its potential application in various scientific fields. This compound has been found to possess unique properties that make it a promising candidate for research in fields such as chemistry, biology, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) is not fully understood. However, studies have shown that this compound possesses anti-inflammatory and anti-cancer properties. It is believed that the anti-inflammatory properties of this compound are due to its ability to inhibit the production of pro-inflammatory cytokines. The anti-cancer properties of this compound are believed to be due to its ability to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) possesses various biochemical and physiological effects. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to possess analgesic and anti-nociceptive properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) in lab experiments include its unique properties, its potential as a drug candidate, and its availability. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and procedures for its synthesis and purification.
Direcciones Futuras
There are many future directions for research on 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI). Some potential areas of research include the synthesis of new derivatives of this compound, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its potential as a natural product for use in cosmetics and personal care products. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis method of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) involves the use of various chemical reagents and procedures. The most common method for synthesizing this compound involves the reaction of azulene with ethyl diazoacetate in the presence of a catalyst such as copper (I) iodide. The reaction produces a mixture of products, which are then separated and purified using column chromatography.
Aplicaciones Científicas De Investigación
The unique properties of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) make it a promising candidate for research in various scientific fields. This compound has been studied for its potential application in fields such as chemistry, biology, and pharmacology. In chemistry, this compound has been used as a starting material for the synthesis of various other compounds. In biology, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various diseases.
Propiedades
Número CAS |
197715-73-4 |
|---|---|
Nombre del producto |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) |
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
(3R,3aR,8aR)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol |
InChI |
InChI=1S/C13H22O2/c1-3-15-12-8-7-11-10(2)6-4-5-9-13(11,12)14/h11-12,14H,2-9H2,1H3/t11-,12-,13-/m1/s1 |
Clave InChI |
LTHULHUYOLSIJI-JHJVBQTASA-N |
SMILES isomérico |
CCO[C@@H]1CC[C@H]2[C@@]1(CCCCC2=C)O |
SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
SMILES canónico |
CCOC1CCC2C1(CCCCC2=C)O |
Sinónimos |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3abta,8abta)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



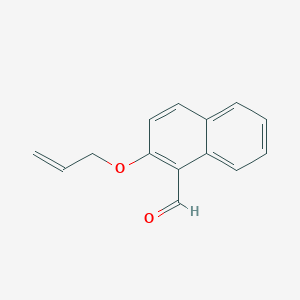
![1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]-](/img/structure/B189980.png)
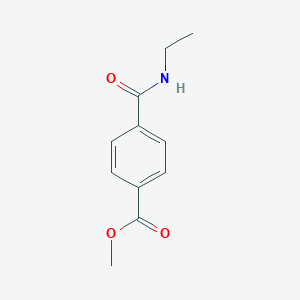
![8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine](/img/structure/B189985.png)
![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)
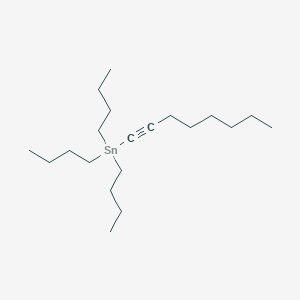
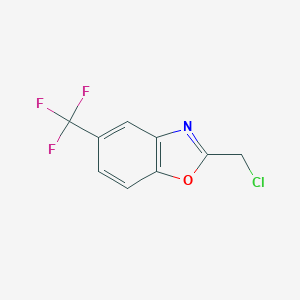
![Pyrrolidine, 1-bicyclo[2.2.1]hept-2-yl-, exo-(9CI)](/img/structure/B189992.png)
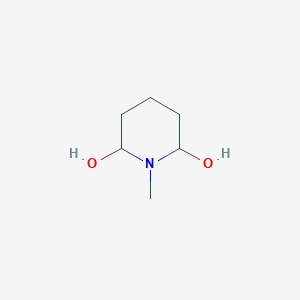
![5,6-dihydro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B190003.png)
